2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol
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Overview
Description
2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol . This compound is characterized by a cyclohexanol structure substituted with a 3-methylcyclopentylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-methylcyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of more reduced amine derivatives.
Substitution: Formation of halogenated or alkoxylated cyclohexanol derivatives.
Scientific Research Applications
2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
3-Methylcyclopentylamine: An amine with a 3-methylcyclopentane ring.
Cyclohexanone: A ketone with a cyclohexane ring.
Uniqueness
2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol is unique due to its combined cyclohexanol and 3-methylcyclopentylamino structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H23NO |
---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2-[(3-methylcyclopentyl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H23NO/c1-9-6-7-10(8-9)13-11-4-2-3-5-12(11)14/h9-14H,2-8H2,1H3 |
InChI Key |
NCHURRQCPLAYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2CCCCC2O |
Origin of Product |
United States |
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